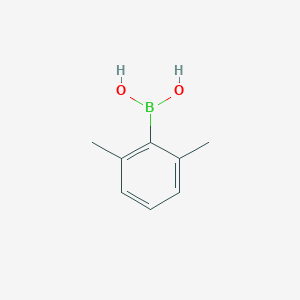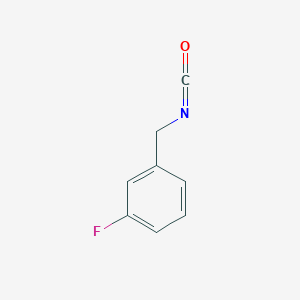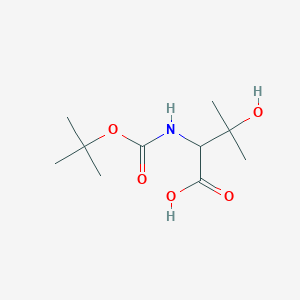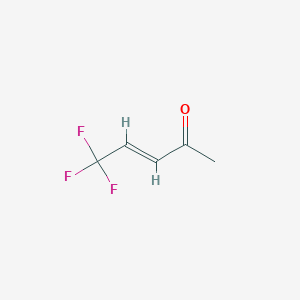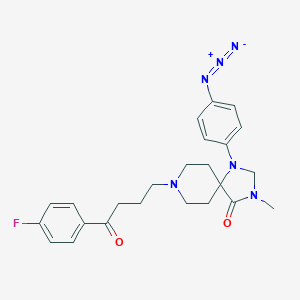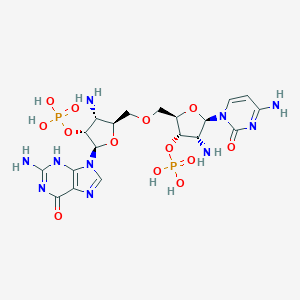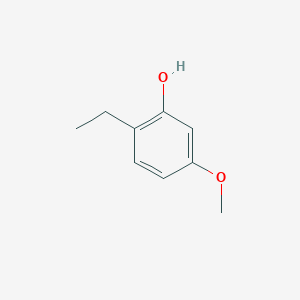
Methoxycarbonyl-D-Nle-Gly-Arg-pNA
Overview
Description
Methoxycarbonyl-D-Nle-Gly-Arg-pNA is a synthetic trypsin substrate that serves as a substrate for coagulation factors IXa (FIXa) and Xa (FXa) . This compound is utilized in various biochemical assays and research applications due to its specific interaction with these coagulation factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxycarbonyl-D-Nle-Gly-Arg-pNA is synthesized through a series of peptide coupling reactionsThe reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Methoxycarbonyl-D-Nle-Gly-Arg-pNA undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by proteases, leading to the cleavage of the peptide bond and release of para-nitroaniline.
Oxidation and Reduction: The methoxycarbonyl group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using trypsin or other proteases in a buffered aqueous solution.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) can be employed.
Major Products Formed
Hydrolysis: Produces para-nitroaniline and the corresponding peptide fragments.
Oxidation and Reduction: Leads to the formation of various oxidized or reduced derivatives of the compound.
Scientific Research Applications
Methoxycarbonyl-D-Nle-Gly-Arg-pNA is widely used in scientific research due to its specific interactions with coagulation factors. Some of its applications include:
Biochemical Assays: Used as a substrate in assays to measure the activity of coagulation factors IXa and Xa.
Drug Development: Employed in the screening of potential inhibitors of coagulation factors, which are targets for anticoagulant drugs.
Biological Research: Utilized in studies to understand the mechanisms of blood coagulation and related disorders.
Industrial Applications: Used in the production of diagnostic kits for coagulation factor activity measurement.
Mechanism of Action
Methoxycarbonyl-D-Nle-Gly-Arg-pNA exerts its effects by serving as a substrate for coagulation factors IXa and Xa. The compound binds to the active site of these enzymes, leading to the cleavage of the peptide bond and release of para-nitroaniline. This reaction can be monitored spectrophotometrically, as para-nitroaniline absorbs light at a specific wavelength .
Comparison with Similar Compounds
Similar Compounds
Benzoyl-Ile-Glu-Gly-Arg-pNA: Another synthetic trypsin substrate used in similar biochemical assays.
Methoxycarbonyl-D-Leu-Gly-Arg-pNA: A closely related compound with a different amino acid sequence.
Uniqueness
Methoxycarbonyl-D-Nle-Gly-Arg-pNA is unique due to its specific interaction with coagulation factors IXa and Xa, making it a valuable tool in coagulation research and drug development .
Properties
IUPAC Name |
methyl N-[(2R)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N8O7/c1-3-4-6-16(29-22(34)37-2)19(32)26-13-18(31)28-17(7-5-12-25-21(23)24)20(33)27-14-8-10-15(11-9-14)30(35)36/h8-11,16-17H,3-7,12-13H2,1-2H3,(H,26,32)(H,27,33)(H,28,31)(H,29,34)(H4,23,24,25)/t16-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXULFKIPLAHKX-SJORKVTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


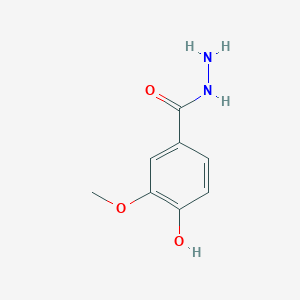
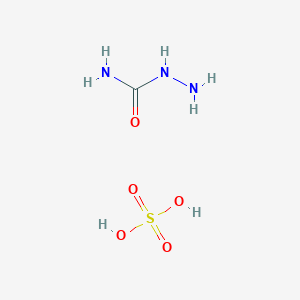
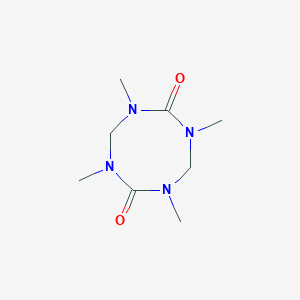
![5-Acetamido-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B34874.png)
![(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B34876.png)
